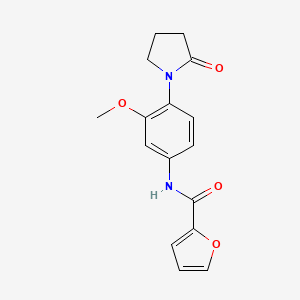
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a chemical compound with a molecular formula of C16H16N2O4 and a molecular weight of 300.314. It is offered by Benchchem for research use. The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Discovery and Development of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the query compound, have been identified as potent and selective inhibitors of the Met kinase family. These compounds demonstrate tumor stasis in specific cancer models and have progressed to clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan components, show strong DNA affinities and demonstrate potent in vitro activity against T. b. rhodesiense and P. falciparum. These compounds offer promising leads for treating protozoal infections (Ismail et al., 2004).
Synthesis and Cytotoxicity of Furan-Pyridine Derivatives : Thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides have been synthesized and evaluated for antiproliferative activity against the NCI-60 cell lines. Certain derivatives, particularly those with the ketone functionality, show low nanomolar range GI50 values against specific cancer cell lines, highlighting their potential as anticancer agents (Hung et al., 2014).
Imaging and Diagnostic Applications
- PET Imaging of Microglia : [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, can be used as a noninvasive tool for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This application underscores the importance of furan carboxamide derivatives in developing diagnostic tools for neuropsychiatric disorders (Horti et al., 2019).
Future Directions
The future directions for research on “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” and similar compounds could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
The compound’s interaction with its targets would depend on the specific chemical structure of the compound and the nature of the target. The compound could bind to its targets and modulate their activity, leading to changes in cellular processes .
The compound’s effect on biochemical pathways would depend on its targets. If the targets are enzymes, the compound could affect the metabolic pathways in which these enzymes are involved. If the targets are receptors, the compound could affect signal transduction pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure. For example, the presence of the pyrrolidine ring could influence the compound’s stereochemistry and thus its pharmacokinetics .
The compound’s action could result in molecular and cellular effects, such as changes in gene expression, protein function, cell signaling, and cell behavior. These effects would depend on the compound’s targets and mode of action .
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-10-11(17-16(20)13-4-3-9-22-13)6-7-12(14)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADKAXNDXZHLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


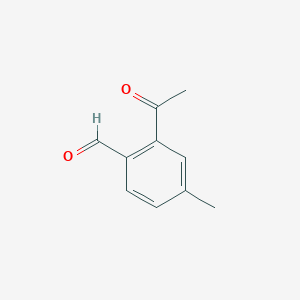
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
![2-Amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2619233.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)
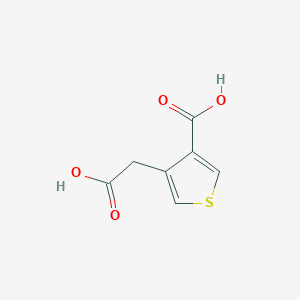

![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)
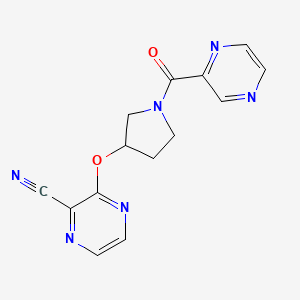

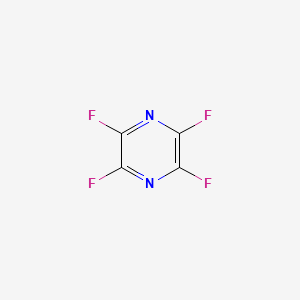
![N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2619243.png)